![molecular formula C25H19F3N2O3 B4753038 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4753038.png)
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
Overview
Description
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as DMTFQ, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTFQ is a quinolinecarboxamide derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is not fully understood, but research has shown that it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide also inhibits the formation of amyloid-β and tau protein aggregates, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide also inhibits the formation of amyloid-β and tau protein aggregates, which are associated with neurodegenerative diseases. Additionally, 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in lab experiments is its potential therapeutic applications in treating cancer and neurodegenerative diseases. However, one limitation is that the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is not fully understood, which makes it challenging to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. Another area of research could focus on elucidating the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in order to optimize its use in lab experiments. Additionally, future research could explore the potential of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide in treating other diseases and disorders beyond cancer and neurodegenerative diseases.
Scientific Research Applications
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has shown promising results in various scientific research studies. It has been studied for its potential anticancer properties, with research indicating that it induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide can inhibit the formation of amyloid-β and tau protein aggregates, which are associated with these diseases.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c1-32-15-11-12-17(23(13-15)33-2)22-14-18(16-7-3-5-9-20(16)29-22)24(31)30-21-10-6-4-8-19(21)25(26,27)28/h3-14H,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYBJATNOYQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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